Bacteriochlorin a

Photodynamic therapy Photosensitizer absorption Tissue penetration

Bacteriochlorin a (BCA) is a second-generation tetrapyrrole photosensitizer derived from bacteriochlorophyll a, characterized by a highly red-shifted absorption maximum at approximately 760–765 nm in phosphate-buffered saline, a molecular absorption coefficient of 32,000 M⁻¹cm⁻¹, and demonstrated stability with low dark toxicity. Unlike earlier-generation agents such as Photofrin (λmax ≈ 630 nm), BCA absorbs in the near-infrared (NIR) region where biological tissue is approximately ten times more transparent, enabling deep-seated tumor treatment.

Molecular Formula C34H38N4O7
Molecular Weight 614.7 g/mol
CAS No. 103428-20-2
Cat. No. B025296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriochlorin a
CAS103428-20-2
Synonymsbacteriochlorin a
Molecular FormulaC34H38N4O7
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESCCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C
InChIInChI=1S/C34H38N4O7/c1-7-19-14(2)22-13-27-30(18(6)39)16(4)24(36-27)11-23-15(3)20(8-9-28(40)41)32(37-23)21(10-29(42)43)33-31(34(44)45)17(5)25(38-33)12-26(19)35-22/h11-15,19-20,36,38H,7-10H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)/t14-,15+,19-,20+/m1/s1
InChIKeyMILOJLOJFSWAGE-ITKAJJHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriochlorin a (CAS 103428-20-2): Near-Infrared Photosensitizer Procurement Guide


Bacteriochlorin a (BCA) is a second-generation tetrapyrrole photosensitizer derived from bacteriochlorophyll a, characterized by a highly red-shifted absorption maximum at approximately 760–765 nm in phosphate-buffered saline, a molecular absorption coefficient of 32,000 M⁻¹cm⁻¹, and demonstrated stability with low dark toxicity [1]. Unlike earlier-generation agents such as Photofrin (λmax ≈ 630 nm), BCA absorbs in the near-infrared (NIR) region where biological tissue is approximately ten times more transparent, enabling deep-seated tumor treatment [2]. BCA has confirmed in vivo efficacy with preferential tumor retention in multiple melanoma and sarcoma models and poses no mutagenicity or significant dark toxicity concerns [3].

Why Generic Substitution of Bacteriochlorin a with Chlorin- or Porphyrin-Class Photosensitizers Is Scientifically Unjustified


The tetrapyrrole photosensitizer family spans porphyrins (λmax ≈ 630 nm), chlorins (λmax ≈ 650–665 nm), and bacteriochlorins (λmax ≈ 740–780 nm), each with distinct photophysical and biological properties [1]. The absorption maximum is not merely a spectral detail: it dictates tissue penetration depth, which follows an approximately inverse exponential relationship with wavelength within the 600–800 nm therapeutic window. A chlorin-type sensitizer such as chlorin e6 (IC₅₀ = 28.9 ± 1.2 μM against HepG2 cells in one study after specific irradiation) or a porphyrin-based agent cannot replicate the penetration depth and phototoxic efficiency achievable with a 760 nm-activated bacteriochlorin in pigmented or thick tumor models [2]. Furthermore, the singlet oxygen quantum yield of bacteriochlorins is environment-dependent: BCA exhibits ΦΔ = 0.05 in phosphate buffer but ΦΔ = 0.33 in DMPC liposomes, demonstrating that formulation into lipidic carriers dramatically enhances its photodynamic capacity—a behavior not universally shared by chlorins [3]. Substitution without quantitative functional benchmarking risks significant loss of therapeutic depth, phototoxicity, and tumor selectivity.

Bacteriochlorin a (BCA) Quantitative Differentiation Evidence Guide


NIR Absorption Maximum: BCA at 760 nm vs. Porphyrin (630 nm) and Chlorin (644 nm) Comparators

In a systematic comparative study of twelve novel photosensitizers bearing identical peripheral substituents, the bacteriochlorin series (B1–B4) exhibited the longest absorption wavelength (λmax = 736 nm). This is over 100 nm red-shifted compared to porphin analogs (λmax = 630 nm) and approximately 90 nm red-shifted versus chlorin analogs (λmax = 644 nm). BCA in phosphate-buffered saline absorbs at an even longer 760–765 nm, approximately 10 nm further into the NIR [1][2].

Photodynamic therapy Photosensitizer absorption Tissue penetration

Singlet Oxygen Quantum Yield of BCA Is Highly Environment-Dependent: Liposomal Formulation Boosts ΦΔ from 0.05 to 0.33

The singlet oxygen quantum yield of bacteriochlorin a was determined using a comparative kinetic method with Rose Bengal (ΦΔ = 0.75 in phosphate buffer) as the standard and anthracene-9,10-dipropionic acid as the probe. In phosphate buffer, BCA exhibited a low ΦΔ of 0.05. However, when incorporated into DMPC unilamellar liposomes, ΦΔ increased 6.6-fold to 0.33. This represents a formulation-dependent enhancement not observed for first-generation porphyrin photosensitizers, which generally exhibit similar ΦΔ values regardless of lipid incorporation [1].

Singlet oxygen quantum yield Liposome formulation Photodynamic efficiency

Molar Extinction Coefficient: BCA (ε = 32,000 M⁻¹cm⁻¹ at 760 nm) vs. Photofrin (ε ≈ 3,000 M⁻¹cm⁻¹ at 630 nm)

BCA possesses a molar absorption coefficient (ε) of 32,000 M⁻¹cm⁻¹ at its therapeutic wavelength of 760 nm, a property confirmed across multiple independent studies [1]. This is approximately an order of magnitude higher than the widely used first-generation photosensitizer Photofrin (ε ≈ 2,000–4,000 M⁻¹cm⁻¹ at 630 nm) [2]. The combination of a high absorption coefficient and NIR positioning grants BCA a significantly greater photon capture efficiency at tissue-penetrating wavelengths, translating to lower required drug doses and reduced treatment irradiance.

Molar absorptivity Photofrin comparison Photosensitizer potency

In Vitro Phototoxicity: Halogenated Bacteriochlorin Approximately 60-Fold More Potent Than Analogous Porphyrin Against Melanoma Cells

A photostable, water-soluble halogenated bacteriochlorin (TCPBSO₃H) demonstrated in vitro phototoxicity toward S91 mouse melanoma cells that was approximately 60-fold higher than that of the analogous porphyrin, with 90% cell kill achieved at a light dose of only 0.26 J cm⁻² in the presence of 5 μM TCPBSO₃H. Moreover, TCPBSO₃H showed very low dark toxicity and, in vivo at 10 mg kg⁻¹ i.p., achieved tumor-to-normal tissue ratios of 3:1 (muscle) and 5:1 (skin) 24 h post-injection [1].

Phototoxicity Melanoma Porphyrin comparison

Singlet Oxygen Quantum Yield Range for Synthetic Bacteriochlorins: ΦΔ = 0.33–0.55 Across Multiple Derivatives

A comprehensive photophysical investigation of stable synthetic bacteriochlorins containing fused six-membered anhydride or imide rings determined singlet oxygen quantum yields (ΦΔ) in the range of 0.33–0.55. These bacteriochlorins possess Qy absorption bands between 788 and 831 nm, triplet lifetimes of 72–150 μs, and reversible first oxidation potentials of 0.65–0.82 V vs. SCE. The demonstrated ΦΔ range confirms that the bacteriochlorin class can achieve singlet oxygen generation efficiencies competitive with or exceeding those of chlorins (typical ΦΔ of chlorin e6: 0.4–0.7 in aqueous media, but with significantly shorter wavelength absorption) [1].

Singlet oxygen Synthetic bacteriochlorins Photochemical efficiency

In Vivo Tumor Retention: BCA Preferentially Accumulates in Greene Melanoma with Minimal Dark Toxicity in Rabbit Eye Model

In a rabbit eye model harboring Greene melanoma implanted in the anterior chamber, BCA demonstrated preferential tumor retention confirmed by fluorescence imaging. Neither intravenous BCA administration (10 mg kg⁻¹) nor 760 nm laser irradiation alone caused any observable ocular damage or tumor effects, while combined BCA-PDT produced dramatic and selective tumor necrosis with vascular stasis and mitochondrial damage confirmed by electron microscopy. The tumor-to-normal tissue selectivity of BCA, without requiring targeting ligands, distinguishes it from non-selective first-generation photosensitizers that cause prolonged skin photosensitivity [1].

Tumor selectivity In vivo biodistribution Ocular melanoma

Bacteriochlorin a (BCA): Optimal Procurement Application Scenarios Based on Quantitative Evidence


PDT of Deep-Seated Solid Tumors Requiring >5 mm Light Penetration

BCA's 760 nm absorption maximum and the ~10-fold greater tissue transparency at this wavelength compared to 630 nm [1] make it the photosensitizer of choice for preclinical and clinical PDT protocols targeting bulky or deep-seated solid tumors (e.g., melanoma nodules, sarcomas) where first-generation photosensitizers fail due to insufficient light penetration. Procurement should be considered for any program requiring effective activation at depths exceeding 5 mm.

Liposomal Formulation Development Requiring Tunable Singlet Oxygen Generation

The demonstrated 6.6-fold enhancement of BCA's singlet oxygen quantum yield (from ΦΔ = 0.05 to ΦΔ = 0.33) upon incorporation into DMPC liposomes [2] directly supports BCA procurement for lipid-based nanocarrier development programs where photodynamic potency must be modulated by formulation design. This tunability is not available with statically-active porphyrin sensitizers.

Pigmented Tumor Models Where Melanin Absorption Would Compromise Shorter-Wavelength Photosensitizers

BCA's relatively low melanin absorption at 760 nm and the 60-fold phototoxicity advantage of the bacteriochlorin scaffold over analogous porphyrins against S91 melanoma cells [3] justify BCA procurement for PDT studies in pigmented tumor models (melanoma, ocular melanoma). Chlorin- or porphyrin-based alternatives would require substantially higher light doses that risk thermal damage.

Intraocular Tumor PDT Requiring Inherent Tumor Selectivity Without Targeting Moieties

BCA's demonstrated preferential retention in Greene melanoma with no dark toxicity to surrounding ocular tissues in the rabbit anterior chamber model [4] supports procurement for ocular oncology PDT programs. The intrinsic tumor selectivity reduces the complexity and regulatory burden associated with antibody-drug conjugate or ligand-targeted PDT approaches.

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